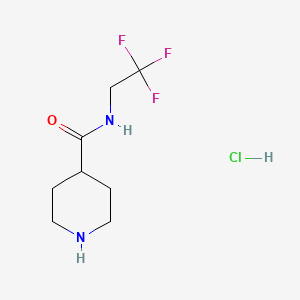![molecular formula C13H17NO3 B1372337 [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine CAS No. 1152568-81-4](/img/structure/B1372337.png)
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” is a complex organic molecule. The “2H-1,3-benzodioxol-5-yl” portion of the molecule suggests the presence of a benzodioxole group , which is a type of aromatic ether. The “oxan-4-yl” portion suggests the presence of an oxane (or tetrahydrofuran) ring, which is a type of ether. The “methanamine” portion indicates the presence of an amine group.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” can be utilized in organic synthesis to create a variety of bioactive molecules. For instance, it can serve as a precursor in the synthesis of chalcones, which are known for their anti-cancer, anti-infective, anti-diabetic, and antioxidant activities . These chalcones are synthesized through the Claisen–Schmidt condensation reaction, which is a key step in the production of flavonoid compounds with significant pharmacological potential.
COX Inhibition for Anti-inflammatory Applications
Derivatives of benzodioxole, such as the one , have been studied for their cyclooxygenase (COX) inhibitory properties . These compounds are of interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat conditions like arthritis and rheumatism. The benzodioxole derivatives have shown potential as competitive inhibitors of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain.
Anticancer Activity
The structural motif of benzodioxole is often found in compounds with anticancer properties. Research has indicated that derivatives of benzodioxole can exhibit cytotoxic activity against various cancer cell lines, including cervical carcinoma cells . The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” could be a candidate for further exploration in anticancer drug design and development.
Biological Activity of Quinoline Derivatives
Quinoline derivatives, which can be synthesized from benzodioxole compounds, display a wide range of biological activities. These activities include antimalarial, antitumor, antibacterial, and antioxidant properties . The compound could contribute to the synthesis of quinoline derivatives with enhanced bioactivity due to the presence of the benzodioxole moiety.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZMMVHADBLRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196410 |
Source


|
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine | |
CAS RN |
1152568-81-4 |
Source


|
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152568-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)
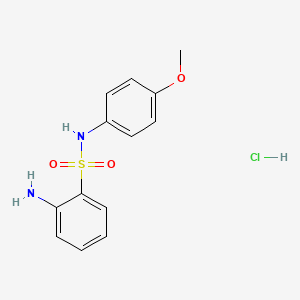


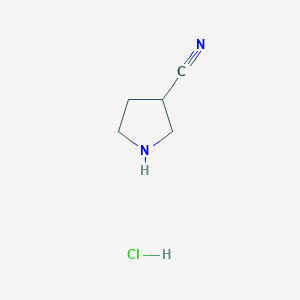
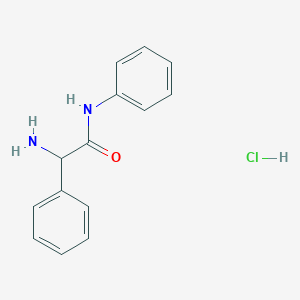


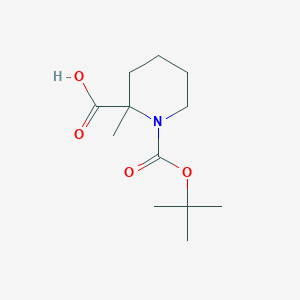
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)


